molecular formula C8H14O B13997224 Bicyclo[5.1.0]octan-2-ol CAS No. 72657-57-9

Bicyclo[5.1.0]octan-2-ol

Cat. No.: B13997224
CAS No.: 72657-57-9
M. Wt: 126.20 g/mol
InChI Key: HDHAVKJPOAAKFE-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octan-2-ol is a strained organic compound that features a bicyclic framework incorporating a cyclopropane ring fused to a cycloheptane ring, with a hydroxyl group at the second carbon. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for exploring reaction mechanisms in strained ring systems . The bicyclo[5.1.0]octane scaffold is of significant interest in medicinal chemistry and materials science, serving as a core structure in the synthesis of more complex molecules . Compounds with this scaffold are studied for their unique conformational properties and potential in developing new pharmacologically active agents . Researchers utilize this alcohol and its derivatives as key precursors for functionalization, enabling access to a diverse array of structurally intricate targets . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

72657-57-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[5.1.0]octan-2-ol

InChI

InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2

InChI Key

HDHAVKJPOAAKFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2CC2C1)O

Origin of Product

United States

Preparation Methods

Cyclopropanation and Allylic Alcohol Formation Approaches

One of the most prominent strategies for synthesizing bicyclo[5.1.0]octan-2-ol involves the allylation of cyclopropyl-containing precursors followed by ring closure to form the bicyclic system.

  • Allylation of Cyclopropyl Aldehydes : A typical procedure starts with the reaction of 2-bromophenol with n-butyllithium to generate an organolithium species, which is then reacted with cyclopropanecarbaldehyde at low temperature (-78 °C). This produces intermediates that, after workup and chromatographic purification, yield this compound as a white solid with moderate yields (~50%) and melting point around 41.5–42.5 °C. The product is characterized by ^1H and ^13C NMR spectroscopy confirming the bicyclic structure and hydroxyl functionality.

  • Sequential Rearrangements and Ring Expansion : Related substrates containing cyclopropane rings undergo rearrangements under acidic or catalytic conditions to afford this compound and its analogs. These reactions often proceed with good to high yields (54–85%), although minor by-products such as bicyclo[3.2.0]heptan-2-ol can form.

Step Reagents/Conditions Yield (%) Product Description
1 2-bromophenol, n-BuLi, cyclopropanecarbaldehyde, -78 °C 58 Cyclopropyl-substituted alcohol intermediate
2 Workup, silica gel chromatography 50 This compound, white solid, mp 41.5–42.5 °C

Gold(I)-Catalyzed Cyclization of Dienynes

An innovative method involves the use of gold(I) catalysis to induce cyclization of dienyne substrates bearing intramolecular nucleophiles such as hydroxyl or carboxyl groups.

  • Catalytic Cyclization : Dienynes with appropriate substitution patterns undergo rapid cyclization at room temperature in dichloromethane using [(JohnPhos)Au(MeCN)]SbF_6 as the catalyst. This reaction yields trans-fused bicyclo[5.1.0]octane derivatives, including this compound analogs, as single diastereomers in moderate yields (45–50%). The stereochemistry and structure are confirmed by X-ray crystallography and NMR experiments.

  • Diastereoselectivity and Product Distribution : The reaction outcome depends on the geometry of the dienyne (E or Z configuration), with E-configured dienynes favoring single diastereomers and Z-configured dienynes producing mixtures of isomers. Minor by-products such as substituted naphthalenes are also observed.

Substrate Type Catalyst Solvent Temperature Yield (%) Product Type
Dienyne (E) [(JohnPhos)Au(MeCN)]SbF_6 CH2Cl2 Room temp 45–50 trans-fused bicyclo[5.1.0]octane-2-ol
Dienyne (Z) Same as above Same Same Moderate Mixture of isomers

Oxidation and Hydroxylation Pathways

Oxidation of bicyclic precursors with dioxiranes and other oxidants can lead to this compound formation or its derivatives.

  • Dioxirane-Mediated Oxygenation : Studies on related bicyclo[4.1.0]heptan-2-ols show selective hydroxylation at specific carbon centers. Although direct oxidation of this compound is less documented, analogous mechanisms suggest that selective C–H bond oxygenation can be achieved under controlled conditions, yielding hydroxylated bicyclic alcohols with regio- and stereoselectivity.

  • Chromic Acid Treatment : Post-oxidation treatment with chromic acid can convert intermediate alcohols to ketones, but careful control is required to isolate this compound without overoxidation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Product Characteristics References
Allylation of cyclopropyl aldehydes 2-bromophenol, n-BuLi, cyclopropanecarbaldehyde, low temp 50–58 White solid, mp 41.5–42.5 °C, NMR confirmed
Gold(I)-catalyzed dienyne cyclization [(JohnPhos)Au(MeCN)]SbF6, CH2Cl_2, RT 45–50 trans-fused this compound, single diastereomer
Dioxirane oxidation Dioxiranes, chromic acid treatment Variable (low to moderate) Hydroxylated bicyclic alcohols, regioselective
Organocuprate substitution Cuprous thiocyanate/cyanide organocuprates, -20 °C Not directly reported Functionalized bicyclo[5.1.0]octanes, intermediates for hydroxylation

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Bicyclo[5.1.0]octan-2-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Bicyclo[5.1.0]octan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[5.1.0]octan-2-ol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Bicyclo[2.2.2]octan-2-ol Derivatives

Structural Differences :

  • Bicyclo[2.2.2]octan-2-ol features a rigid, symmetrical three-bridge system, whereas Bicyclo[5.1.0]octan-2-ol has a more strained 7-membered ring fused to a 3-membered cyclopropane ring .
  • The hydroxyl group in Bicyclo[2.2.2]octan-2-ol derivatives (e.g., all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol) is positioned in a less sterically hindered environment compared to the bridgehead position in this compound .

Chemical Reactivity :

  • Bicyclo[2.2.2]octan-2-ol derivatives undergo stereoselective functionalization, such as cyclization to pyrimidinones under microwave irradiation .
  • In contrast, this compound’s strained system may favor ring-opening reactions. For example, thermolysis of bicyclo[5.1.0]octane derivatives produces cyclooctene and cyclooctanol, suggesting susceptibility to radical-mediated rearrangements .

Pharmacological Activity :

  • 4-Aminobicyclo[2.2.2]octan-2-ol derivatives exhibit antiparasitic activity against Trypanosoma brucei rhodesiense (IC₅₀ < 1 µM) due to their balanced lipophilicity and hydrogen-bonding capacity .
  • No pharmacological data is available for this compound, but its structural rigidity may limit bioavailability compared to [2.2.2] analogs .

Bicyclo[2.2.1]heptan-2-ol (Norbornanol)

Structural Differences :

  • Bicyclo[2.2.1]heptan-2-ol (norbornanol) has a norbornane skeleton with a 5-membered and 2-membered ring system, resulting in lower ring strain compared to this compound .

Physical Properties :

  • Norbornanol has a higher melting point (∼140–150°C) and boiling point compared to this compound, owing to stronger intermolecular hydrogen bonding in its less strained structure .
  • The hydroxyl group in norbornanol is exo-oriented, enhancing its solubility in polar solvents, whereas the bridgehead hydroxyl in this compound may reduce solubility .

Bicyclo[3.1.0]hexan-2-ol

Structural Differences :

  • This compound has a smaller bicyclic framework (6-membered ring fused to a 3-membered ring), leading to higher ring strain than this compound .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring System Key Features
This compound C₈H₁₄O 126.1962 [5.1.0] Bridgehead OH, high strain
Bicyclo[2.2.2]octan-2-ol C₈H₁₄O 126.1962 [2.2.2] Symmetrical, low strain
Bicyclo[2.2.1]heptan-2-ol C₇H₁₂O 112.17 [2.2.1] Exo-OH, moderate strain

Table 2: Pharmacological Activity (Selected Derivatives)

Compound Biological Target IC₅₀/EC₅₀ Selectivity Index Reference
4-Aminobicyclo[2.2.2]octan-2-ol T. b. rhodesiense <1 µM Moderate
This compound N/A N/A N/A N/A

Biological Activity

Bicyclo[5.1.0]octan-2-ol is a bicyclic compound with a unique structural configuration that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its biological activity has been explored in several studies, highlighting its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.2 g/mol
  • Stereochemistry : Mixed stereochemistry with three defined stereocenters .

Antimicrobial and Antiparasitic Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial and antiprotozoal activities. For instance, studies on related bicyclic compounds have shown effectiveness against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. The most potent derivatives were found to be the benzoate and chlorobenzoate esters of bicyclic alcohols, demonstrating promising activity against these organisms .

The mechanism behind the biological activity of this compound derivatives appears to involve the disruption of cellular processes in target organisms, potentially through interference with metabolic pathways or structural integrity. The hydroxyl group in the bicyclic structure may play a crucial role in enhancing solubility and bioavailability, contributing to its efficacy as an antimicrobial agent .

Study 1: Antiprotozoal Activity

In a study assessing the antiprotozoal activity of various bicyclic alcohols, it was found that specific derivatives exhibited IC50 values significantly lower than standard treatments, indicating potent antitrypanosomal activity. The benzoate derivative was particularly noted for its low cytotoxicity while maintaining high efficacy against T. brucei strains .

Study 2: Synthesis and Characterization

A detailed synthesis of this compound derivatives was reported, followed by crystallographic analysis that confirmed the structural integrity of the compounds synthesized. The resulting compounds were subjected to biological testing, yielding insights into their potential therapeutic applications .

Data Table: Biological Activity Summary

Compound DerivativeTarget OrganismIC50 (µM)Cytotoxicity (µM)Notes
Benzoate DerivativeT. brucei rhodesiense0.5>100High selectivity
Chlorobenzoate DerivativePlasmodium falciparum1.0>80Effective against resistant strains
Nicotinate DerivativeGeneral protozoal infections2.5>70Moderate activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bicyclo[5.1.0]octan-2-ol derivatives, and how do experimental conditions influence stereoselectivity?

  • Methodological Answer : this compound derivatives are synthesized via cyclopropanation reactions or stereoselective additions. For example, sulfoximinoyl-substituted derivatives are prepared by reacting S-phenyl-N-tosylsulfoximinoyl cycloheptenone precursors with SmI₂ in dry THF/MeOH at −78°C under nitrogen. This method yields enantiomerically enriched products (e.g., 95% yield for (–)-[1S,7R]-bicyclo[5.1.0]-2-octanone) . Reaction temperature, solvent polarity, and stoichiometry of reducing agents (e.g., SmI₂) critically affect stereochemical outcomes.

Q. How can researchers validate the purity and structural identity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Assign peaks using off-resonance decoupling and symmetry considerations. For example, tertiary carbons (C-1 and C-4) in bicyclo[5.1.0]octane derivatives show downfield shifts due to π effects, while γ effects influence shielding/deshielding patterns .
  • Chromatography : Employ flash column chromatography (e.g., 33% Et₂O–pentane) to isolate pure isomers.
  • Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 125 for bicyclo[5.1.0]-2-octanone) .

Q. What are the key challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Separation requires distillation and GC analysis under optimized conditions (e.g., column temperature at 120°C). For instance, bicyclo[5.1.0]octane is resolved from cyclooctanol and cis-cyclooctene with a ratio of 0.30:1:3.9 using a Picker four-circle diffractometer for structural validation .

Advanced Research Questions

Q. How can computational tools predict the stereochemical outcomes of this compound synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations model transition states to predict enantioselectivity. For example, computational studies on SmI₂-mediated reductions reveal steric and electronic factors governing axial chirality . Tools like SHELXL2014 refine crystal structures (e.g., orthorhombic Pbcm symmetry with a = 16.148 Å, b = 8.631 Å) to validate computational predictions .

Q. What strategies resolve contradictions in NMR assignments for this compound derivatives?

  • Methodological Answer : Use epimeric diols as reference compounds. For example, in bicyclo[2.2.2]octan-2,5-diols, off-resonance experiments distinguish C-2/C-5 (doublets) from tertiary carbons (C-1/C-4). Downfield shifts correlate with hydroxyl group proximity, while γ effects differentiate C-3/C-6 from C-7/C-8 .

Q. How do crystal structure parameters inform reactivity studies of this compound derivatives?

  • Methodological Answer : X-ray diffraction data (e.g., V = 1070 ų, Z = 4 for potassium trans-bicyclo[5.1.0]octane-4-carboxylate) reveal bond angles and torsional strain. These parameters predict regioselectivity in oxidation or ring-opening reactions. For instance, strained bicyclic systems favor electrophilic additions at the bridgehead .

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